N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHYIRMHKQPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Formation
The benzamide backbone is synthesized via condensation between a benzoyl chloride derivative and 4-ethoxyaniline. 4-(Bromomethyl)benzoyl chloride serves as the key intermediate, enabling subsequent functionalization at the methyl position. The reaction proceeds under anhydrous conditions with a base such as N-methylmorpholine to neutralize HCl byproducts:
Yields typically exceed 85% when conducted in tetrahydrofuran (THF) at 0–5°C.
Sulfonamido-Methyl Group Introduction
The bromomethyl intermediate undergoes nucleophilic substitution with 3-methoxybenzenesulfonamide (CAS 4857-81-2). Recent advances utilize *H-BEA zeolite (Si/Al₂ = 40) with sodium triflate (NaOTf) as a co-catalyst, achieving 96% conversion in 1,4-dioxane at 50°C. The zeolite’s acidic sites activate the sulfonamide, while NaOTf enhances nucleophilicity:
Catalytic Systems and Optimization
Zeolite-Catalyzed Sulfonylation
H-*BEA zeolite’s efficacy stems from its mesoporous structure, which accommodates bulky intermediates. Table 1 compares catalytic performance under varying conditions:
*Table 1. Optimization of Sulfonamido-Methylation Using H-BEA/NaOTf
| Entry | Catalyst (Si/Al₂) | NaOTf (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H-*BEA (25) | 0 | 50 | 62 |
| 2 | H-*BEA (40) | 0.05 | 50 | 96 |
| 3 | H-*BEA (40) | 0 | 90 | 78 |
| 4 | NaOTf alone | 0.05 | 50 | <5 |
Key findings:
Alternative Sulfonylation Methods
Patents describe 4-dimethylaminopyridine (DMAP) -mediated sulfonylation in dichloromethane (DCM), albeit with lower yields (70–75%). The mechanism involves in-situ generation of a sulfonyl chloride intermediate:
This method requires stringent moisture control and generates stoichiometric HCl.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at the sulfonamide nitrogen occurs if reaction pH exceeds 8.0. Acidic conditions (pH 5–6) using Amberlyst-15 resin suppress this pathway.
Solvent Selection
Polar aprotic solvents (1,4-dioxane, DMF) enhance sulfonamide solubility but may deactivate zeolites. 1,4-Dioxane emerged as optimal due to balanced polarity and inertness.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide exhibit significant anticancer properties. Studies have shown that this class of compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of sulfonamide can effectively target specific signaling pathways involved in cancer cell survival, leading to reduced tumor growth in vitro and in vivo models.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, which plays a crucial role in the inflammatory response.
Material Science
Polymer Chemistry
N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to heat and chemicals, making it suitable for applications in coatings, adhesives, and composite materials.
Nanotechnology
In the field of nanotechnology, this compound is being studied for its potential use in drug delivery systems. The ability to modify its chemical structure allows for the creation of nanoparticles that can encapsulate therapeutic agents. These nanoparticles can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy.
Biochemical Applications
Enzyme Inhibition
N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has shown promise as an enzyme inhibitor. Specific studies have reported its effectiveness against various enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders. For example, it may inhibit certain proteases or kinases that are overactive in disease states.
Biological Assays
The compound is also utilized in biological assays to study enzyme kinetics and protein interactions. Its sulfonamide group allows it to interact with amino acids at the active sites of enzymes, providing insights into enzyme mechanisms and aiding in drug design.
Case Studies
- Anticancer Study : A recent case study evaluated the anticancer effects of N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis through caspase activation.
- Inflammatory Response Research : In another case study focusing on inflammatory bowel disease models, administration of this compound reduced colonic inflammation markers significantly compared to control groups, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In a medicinal context, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide-Containing Benzamides
- Compound 11 () : Synthesized as a bis-sulfonamide (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide), this compound shares the sulfonamide group but lacks the benzamide core. Its ethylenedioxy linker and dual sulfonamide groups contrast with the target compound’s single sulfonamido-methyl-benzamide structure. The absence of a benzamide core in Compound 11 may reduce hydrogen-bonding capacity compared to the target compound .
- LMM5 and LMM11 () : These benzamide derivatives (e.g., 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) feature sulfamoyl and oxadiazole moieties. While LMM5 includes a 4-methoxyphenyl group (similar to the target’s 4-ethoxyphenyl), the oxadiazole ring introduces rigidity absent in the target compound. Such structural differences may lead to divergent biological activities, as LMM5 and LMM11 were tested for antifungal properties, whereas the target compound’s activity remains unspecified .
Alkoxy-Substituted Benzamides
- Compounds 5–8 (): These analogs (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) share the ethoxyphenyl and benzamide motifs but incorporate peptide-like backbones. The target compound’s 3-methoxybenzenesulfonamido group replaces the hydroxy-phenylpropan-2-yl amino group in these analogs. This substitution likely alters solubility and target specificity, as peptide-like structures often enhance proteolytic stability but reduce membrane permeability .
- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-Benzamide (): This compound features an ethoxyethoxy side chain instead of the sulfonamido-methyl group. Its molecular weight (314.38 g/mol) is lower than the target compound’s estimated weight (~400–450 g/mol), and its two H-bond donors (vs. three in the target) suggest reduced polar interactions. Such differences highlight the impact of sulfonamide groups on molecular properties .
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 427.5 g/mol
- CAS Number : 878061-57-5
Synthesis
The compound can be synthesized through the reaction of 4-ethoxyaniline with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This method provides a pathway for producing the compound with high purity and yield, which is essential for biological testing.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
These results indicate that N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide exhibits strong anticancer activity, comparable to established chemotherapeutics.
The proposed mechanism involves inhibition of specific enzymes associated with cancer cell proliferation and survival. The compound has been shown to inhibit the activity of key targets such as EGFR and Src kinases, which are crucial in signaling pathways that promote tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate effectiveness, although further studies are needed to fully characterize this aspect .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has also been investigated. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells, suggesting its use as a therapeutic agent in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported significant tumor reduction in treated mice compared to controls, supporting its potential for development into a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
